molecular formula C9H12ClN3 B596594 (1-methyl-1H-indazol-4-yl)methanamine hydrochloride CAS No. 1334405-46-7

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride

Cat. No.: B596594
CAS No.: 1334405-46-7
M. Wt: 197.666
InChI Key: LXYXQAWIQBUENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, which is a bicyclic heterocyclic compound featuring nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indazole Ring : The indazole ring is synthesized through cyclization reactions involving ortho-substituted hydrazines and aldehydes or ketones under acidic conditions.
  • Methylation : The indazole ring undergoes methylation using agents such as methyl iodide.
  • Amination : The methylated indazole is reacted with formaldehyde and ammonia to introduce the methanamine group.
  • Hydrochloride Formation : The final step involves treating the compound with hydrochloric acid to form its hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to diverse biological effects. Specific pathways and targets depend on the structural modifications of derivatives formed from this compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines:

CompoundTargetIC50 (nM)Reference
81cPLK40.5
82aPim-10.4
83MM1.S640

These results indicate that derivatives of indazole can exhibit potent antitumor activity, making them candidates for further development in cancer therapy.

Other Biological Activities

In addition to antitumor properties, indazole derivatives have been studied for their antimicrobial and anti-inflammatory activities. For example, research indicates that certain derivatives can effectively inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value indicating strong activity against tumor growth. This study supports the hypothesis that indazole derivatives can serve as effective anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. It was found to inhibit key enzymes involved in metabolic pathways at low nanomolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Properties

IUPAC Name

(1-methylindazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXQAWIQBUENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744346
Record name 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-46-7
Record name 1H-Indazole-4-methanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334405-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.